4-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
4-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a synthetic organic compound that features a combination of a tetrazole ring, a methoxyphenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting 4-chlorobenzenesulfonyl chloride with the tetrazole derivative under basic conditions.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound under controlled conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the benzenesulfonamide moiety can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions under specific conditions.
Coupling Reactions: The compound can form various derivatives through coupling reactions with different reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the tetrazole ring or the sulfonamide group.
Scientific Research Applications
4-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thus preventing substrate binding.
Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-methoxyphenyl)benzenesulfonamide: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity.
N-(4-methoxyphenyl)-1H-tetrazole-5-methanesulfonamide: Similar structure but with different substituents, affecting its biological activity.
Uniqueness
4-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is unique due to the presence of both the tetrazole ring and the benzenesulfonamide moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3S/c1-24-13-6-4-12(5-7-13)21-15(18-19-20-21)10-17-25(22,23)14-8-2-11(16)3-9-14/h2-9,17H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAXYQGPMZQHEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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